molecular formula C12H25ClN2 B1402509 N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride CAS No. 1229627-11-5

N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride

Cat. No.: B1402509
CAS No.: 1229627-11-5
M. Wt: 232.79 g/mol
InChI Key: NPXOLJIQXDGLLB-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride is a chemical compound with the molecular formula C12H25ClN2 and a molecular weight of 232.79 g/mol. It is a derivative of piperidine, which is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Scientific Research Applications

Aggregation and Hydration in Aqueous Solutions

N-methylpiperidine shows unique behavior in aqueous solutions, forming complexes and aggregates due to the strong attraction between unlike molecules. This behavior is significant for understanding hydrophobic hydration and potential applications in clathrate hydrate promotion (Marczak et al., 2013).

Chemical Shift Analysis in Nuclear Magnetic Resonance Spectroscopy

The chemical shifts of N-methylpiperidine derivatives have been studied using ^(15)N-NMR, providing insights into steric and electronic effects. This research aids in understanding molecular structures and could have implications in medicinal chemistry (Duthaler et al., 1977).

Use in Brain Imaging Agents

Compounds containing N-methylpiperidine have been studied as potential brain imaging agents. Their ability to accumulate in the brain and exhibit high brain-to-blood ratios makes them interesting candidates for medical imaging applications (Kuntschke et al., 1995).

Enantioselective Oxidation of Amines

Research into the electrocatalytic oxidation of amines, using N-methylpiperidine derivatives, has implications for the development of biosensors and other electronic devices (Kashiwagi et al., 1999).

Role in Synthesis of Organic Compounds

N-cyclohexyl-N-methylpiperidin-4-amine derivatives are used in organic synthesis, for example, in the solvent-free synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives, demonstrating their versatility in creating complex organic molecules (Ghorbani‐Vaghei & Amiri, 2014).

Reductive Amination Processes

4-Aminopiperidines, derived from reductive amination of specific piperidin-4-ones, have considerable interest in pharmaceuticals, particularly as analgesics and antihistamines. This shows the compound's significance in drug development (Senguttuvan et al., 2013).

Future Directions

Piperidine and its derivatives, including N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride, continue to be an area of interest in drug discovery due to their significant role in the pharmaceutical industry . Future research may focus on the development of new synthesis methods, understanding their mechanisms of action, and exploring their potential therapeutic applications .

Properties

IUPAC Name

N-cyclohexyl-N-methylpiperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.ClH/c1-14(11-5-3-2-4-6-11)12-7-9-13-10-8-12;/h11-13H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXOLJIQXDGLLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229627-11-5
Record name 4-Piperidinamine, N-cyclohexyl-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229627-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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